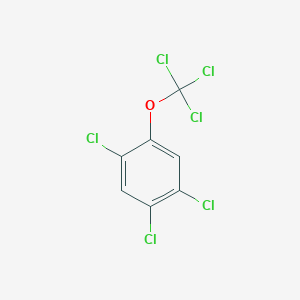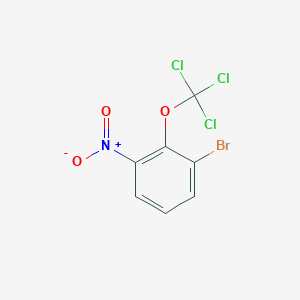
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene
Übersicht
Beschreibung
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene, or 2-Br-5-(DFMO)-1,3-DFB, is a fluorinated organobromine compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and is used in a variety of fields, including medicinal chemistry, bioorganic chemistry, and materials science. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
2-Br-5-(DFMO)-1,3-DFB has a number of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the synthesis of fluorinated materials, which are used in various fields, including electronics, catalysis, and energy storage. Additionally, this compound is used in the synthesis of biologically active compounds, such as peptides and oligonucleotides.
Wirkmechanismus
The mechanism of action of 2-Br-5-(DFMO)-1,3-DFB is complex and not fully understood. It is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile. This can lead to the formation of a variety of products, depending on the reaction conditions and the nature of the nucleophile. The formation of a bromonium ion can also lead to the formation of a variety of side-products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-5-(DFMO)-1,3-DFB are not well understood. It has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, and it has also been shown to have some effects on the expression of certain genes. However, the exact mechanism by which it exerts these effects is not known.
Vorteile Und Einschränkungen Für Laborexperimente
2-Br-5-(DFMO)-1,3-DFB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, making it suitable for use in a variety of reaction conditions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is also highly reactive, making it difficult to control the reaction conditions and the products that are formed.
Zukünftige Richtungen
The potential applications of 2-Br-5-(DFMO)-1,3-DFB are vast and varied, and there are many possible future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts or reaction conditions for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUXGBUZPYSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)


![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)



